Molecular Weight and Lipophilicity Shift Relative to Direct N-Adamantyl Analog
The target compound (MW = 420.4 g/mol) carries an oxyethyl linker between the adamantane and sulfonamide nitrogen. The closest direct analog, N-(2-adamantyl)-5-bromothiophene-2-sulfonamide (MW ~376 g/mol), lacks this ether oxygen and one methylene unit. The resultant molecular weight increase of approximately 44 Da, combined with the additional hydrogen-bond acceptor (ether oxygen), is predicted to lower logP by approximately 0.5–1.0 units based on additive fragment contributions, increasing topological polar surface area (tPSA) and potentially improving aqueous solubility relative to the direct N-adamantyl analog. [1]
| Evidence Dimension | Molecular weight and estimated logP shift |
|---|---|
| Target Compound Data | MW = 420.4 g/mol; ether oxygen present as H-bond acceptor |
| Comparator Or Baseline | N-(2-adamantyl)-5-bromothiophene-2-sulfonamide (MW ~376 g/mol; no ether oxygen) |
| Quantified Difference | ΔMW ≈ +44 g/mol; ΔlogP (estimated) ≈ -0.5 to -1.0 units |
| Conditions | Calculated physicochemical properties; fragment-based estimation |
Why This Matters
The lower logP and additional H-bond acceptor can improve oral absorption and reduce non-specific protein binding, which are critical parameters in lead optimization for central nervous system targets.
- [1] Adeniji, A. O., Wells, R. M., & Adejare, A. (2012). Syntheses and in-vitro evaluation of novel adamantane based γ-secretase inhibitors. Current Medicinal Chemistry, 19(15), 2458–2471. View Source
